(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-amino-3,5-ditritiophenyl)butanoic acid
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Overview
Description
[3H]PD140376 is a novel and highly selective antagonist radioligand for the cholecystokinin B/gastrin receptor. This compound is primarily used in scientific research to study the binding characteristics and physiological roles of cholecystokinin and gastrin receptors in various tissues, including the brain and gastrointestinal tract .
Chemical Reactions Analysis
[3H]PD140376, being a radioligand, is primarily used in binding studies rather than undergoing extensive chemical reactions. it can participate in typical organic reactions such as:
Reduction: Similarly, reduction reactions can occur with reducing agents, but detailed information on these reactions is limited.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, depending on the functional groups present in the molecule
Scientific Research Applications
[3H]PD140376 is extensively used in scientific research, particularly in the following areas:
Chemistry: It is used to study the binding characteristics of cholecystokinin and gastrin receptors in various tissues.
Biology: The compound helps in understanding the physiological roles of cholecystokinin and gastrin in the brain and gastrointestinal tract.
Medicine: Research involving [3H]PD140376 contributes to the development of therapeutic agents targeting cholecystokinin and gastrin receptors, which are implicated in conditions such as anxiety and gastrointestinal disorders.
Industry: The compound is used in the development of diagnostic tools and assays for detecting and quantifying cholecystokinin and gastrin receptors
Mechanism of Action
[3H]PD140376 exerts its effects by selectively binding to the cholecystokinin B/gastrin receptor. This binding inhibits the interaction of endogenous ligands, such as cholecystokinin and gastrin, with the receptor. The inhibition of these interactions helps in studying the physiological and pathological roles of these receptors in various tissues. The molecular targets and pathways involved include the modulation of receptor activity and downstream signaling pathways that regulate physiological processes such as anxiety and gastrointestinal motility .
Comparison with Similar Compounds
[3H]PD140376 is unique due to its high selectivity and affinity for the cholecystokinin B/gastrin receptor. Similar compounds include:
Devazepide: A selective antagonist for the cholecystokinin A receptor.
Lorglumide: Another selective antagonist for the cholecystokinin A receptor.
PD140548: A compound with selectivity for the cholecystokinin A receptor
These compounds differ from [3H]PD140376 in their receptor selectivity, with [3H]PD140376 being highly selective for the cholecystokinin B/gastrin receptor, making it a valuable tool for studying this specific receptor subtype.
Properties
Molecular Formula |
C33H40N4O5 |
---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-amino-3,5-ditritiophenyl)butanoic acid |
InChI |
InChI=1S/C33H40N4O5/c1-33(17-24-18-35-28-5-3-2-4-27(24)28,31(40)36-26(16-29(38)39)15-19-6-8-25(34)9-7-19)37-32(41)42-30-22-11-20-10-21(13-22)14-23(30)12-20/h2-9,18,20-23,26,30,35H,10-17,34H2,1H3,(H,36,40)(H,37,41)(H,38,39)/t20?,21?,22?,23?,26-,30?,33+/m0/s1/i8T,9T |
InChI Key |
ADYHBZJCWPIGJS-CXVPADNPSA-N |
Isomeric SMILES |
[3H]C1=CC(=CC(=C1N)[3H])C[C@@H](CC(=O)O)NC(=O)[C@@](C)(CC2=CNC3=CC=CC=C32)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NC(CC3=CC=C(C=C3)N)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Origin of Product |
United States |
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